molecular formula C7H6N4O B1244173 2alpha-Methoxyiminopyrazine acetonitrile CAS No. 79378-26-0

2alpha-Methoxyiminopyrazine acetonitrile

Cat. No.: B1244173
CAS No.: 79378-26-0
M. Wt: 162.15 g/mol
InChI Key: YPKBCPSANHCTLM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-Methoxyiminopyrazine acetonitrile (CAS 79378-26-0) is a specialized chemical compound with a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol . This chemical features a pyrazine ring, a structure of significant interest in modern organic synthesis due to its prevalence in pharmaceuticals, agrochemicals, and functional materials . The molecule is further functionalized with both methoxyimino and acetonitrile groups, which can influence its electron density and provide specific sites for chemical reactivity, making it a valuable building block for constructing complex molecular architectures . The compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79378-26-0

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

(2Z)-N-methoxypyrazine-2-carboximidoyl cyanide

InChI

InChI=1S/C7H6N4O/c1-12-11-6(4-8)7-5-9-2-3-10-7/h2-3,5H,1H3/b11-6+

InChI Key

YPKBCPSANHCTLM-IZZDOVSWSA-N

SMILES

CON=C(C#N)C1=NC=CN=C1

Isomeric SMILES

CO/N=C(\C#N)/C1=NC=CN=C1

Canonical SMILES

CON=C(C#N)C1=NC=CN=C1

Synonyms

2-alpha-methoxyiminopyrazine acetonitrile
CF 19415
CF 19415, (E)-isomer
CF 19415, (Z)-isome

Origin of Product

United States

Synthetic Methodologies for 2alpha Methoxyiminopyrazine Acetonitrile and Analogues

Retrosynthetic Dissection of the 2alpha-Methoxyiminopyrazine Acetonitrile (B52724) Molecular Architecture

A logical retrosynthetic analysis of 2alpha-Methoxyiminopyrazine acetonitrile reveals several key disconnections that form the basis for potential synthetic strategies. The primary bonds for disconnection are those connecting the main functional groups to the pyrazine (B50134) ring and the carbon-carbon bond of the acetonitrile side chain.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection Cα-CN (Route A): This disconnection simplifies the target to a 2-(methoxyiminomethyl)pyrazine precursor. The acetonitrile group could be introduced via nucleophilic substitution of a suitable leaving group at the alpha-position or by other carbon-carbon bond-forming reactions.

Disconnection N-OMe (Route B): Cleavage of the nitrogen-oxygen bond of the methoxyimino group leads to a 2-(hydroxyiminomethyl)pyrazine (an oxime). This suggests a late-stage O-methylation of a pre-formed oxime.

Disconnection C-Cα (Route C): Breaking the bond between the pyrazine ring and the alpha-carbon suggests a coupling reaction between a functionalized pyrazine (e.g., a halopyrazine) and a suitable acetonitrile equivalent.

Pyrazine Ring Formation (Route D): A more fundamental disconnection involves the construction of the pyrazine ring itself from acyclic precursors. This approach would ideally install the necessary functionalities before or during the cyclization step.

Established and Emerging Synthetic Routes to the 2alpha-Methoxyiminopyrazine Core

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned. These routes often involve a combination of classical heterocyclic synthesis with modern functional group transformations.

Condensation Reactions for Pyrazine Ring Formation

The most common and versatile method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net This approach allows for the synthesis of symmetrically and unsymmetrically substituted pyrazines depending on the nature of the starting materials.

For the synthesis of a pyrazine core relevant to the target molecule, one could envision the condensation of an α-functionalized 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of a suitably protected α-keto-aldehyde bearing a precursor to the acetonitrile and methoxyimino groups with ethylenediamine (B42938) would directly yield a dihydropyrazine (B8608421), which can then be oxidized to the aromatic pyrazine. researchgate.net

A notable example of regioselective pyrazine formation involves the condensation of allylamines with α-oximido carbonyl compounds. This reaction proceeds through imine formation, isomerization, and subsequent electrocyclization to afford the pyrazine ring. researchgate.net This strategy could be adapted to incorporate the desired functionalities.

Reactant 1Reactant 2ConditionsProductReference
1,2-Dicarbonyl1,2-DiamineOxidationSubstituted Pyrazine researchgate.net
Allylamineα-Oximido carbonylHeatSubstituted Pyrazine researchgate.net

Strategies for Introduction and Functionalization of the Acetonitrile Moiety

The introduction of the acetonitrile group is a critical step. Several methods are available for the synthesis of cyanomethyl-substituted heteroaromatics.

One common approach is the nucleophilic substitution of a halomethylpyrazine with a cyanide salt. For example, 2-(chloromethyl)pyrazine (B1585198) can be reacted with sodium or potassium cyanide to yield 2-(cyanomethyl)pyrazine. This intermediate could then be further functionalized at the alpha-position.

Alternatively, the direct C-H functionalization of a methyl-substituted pyrazine offers a more atom-economical route. For instance, the iridium-catalyzed C-alkylation of 2-methylpyrazine (B48319) with an appropriate electrophile could be a potential strategy. organic-chemistry.org

A patent describes the preparation of 2-(pyridin-4-yl) acetonitrile via the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl) acetate. google.com A similar approach could be adapted for the pyrazine analogue.

Starting MaterialReagentProductReference
2-(Chloromethyl)pyrazineNaCN2-(Cyanomethyl)pyrazineGeneral Method
2-MethylpyrazineElectrophile, Ir-catalystFunctionalized 2-methylpyrazine organic-chemistry.org
Ethyl 2-cyano-2-(pyrazin-2-yl)acetateLiCl, DMSO2-(Pyrazin-2-yl)acetonitrileAnalogous to google.com

Regioselective Installation of the Methoxyimino Group

The formation of the methoxyimino group can be achieved through the oximation of a carbonyl group followed by O-alkylation.

Starting from a 2-acylpyrazine, treatment with hydroxylamine (B1172632) would yield the corresponding oxime. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base would afford the desired methoxyimino group. The geometry of the resulting oxime ether (E/Z isomers) would need to be carefully controlled, as this can influence the subsequent stereoselective steps.

A direct approach to unsymmetrically substituted pyrazines involves the reaction of α-diazo oxime ethers with 2H-azirines, which could potentially be adapted for the synthesis of the target scaffold. researchgate.net

Stereoselective Approaches to this compound

Achieving the desired 'alpha' stereochemistry at the carbon bearing the methoxyimino and acetonitrile groups is arguably the most challenging aspect of the synthesis. A chiral auxiliary-mediated approach is a powerful strategy to induce facial selectivity in a key bond-forming reaction.

Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. sigmaaldrich.com

A plausible approach would involve attaching a chiral auxiliary, such as a (S)-4-benzyl-2-oxazolidinone, to a pyrazine-2-acetic acid derivative to form a chiral N-acyloxazolidinone. sigmaaldrich.com Deprotonation of the α-proton would generate a chiral enolate. The facial selectivity of the subsequent electrophilic amination, for instance with an electrophilic source of the "N-OMe" group, would be controlled by the steric bulk of the chiral auxiliary, leading to the desired diastereomer. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched α-amino acid precursor, which could then be converted to the acetonitrile.

Asymmetric Catalysis in Stereocontrol

The introduction of a stereocenter, such as the one implied by the 'alpha' designation in this compound, necessitates the use of asymmetric catalysis to achieve high enantioselectivity. While direct asymmetric synthesis of this specific compound is not widely documented, analogous strategies for related heterocyclic imines and nitriles provide a strong foundation for potential synthetic routes.

A key challenge lies in the enantioselective construction of the C-N double bond or the stereoselective functionalization of a pre-existing pyrazine ring. One plausible approach involves the asymmetric transfer hydrogenation of a pyrazine ketimine precursor. Recent advancements have demonstrated the efficacy of manganese-based catalysts for the asymmetric transfer hydrogenation of a broad range of ketimines, including those containing heteroaromatic groups like pyrazine. acs.org These phosphine-free chiral Mn(I) catalysts have achieved excellent enantioselectivities (up to 99% ee) for various heteroatom-containing imines. acs.org This methodology could be adapted for a precursor to this compound, where a pyrazinyl ketone is first converted to a ketimine, followed by asymmetric reduction to establish the chiral amine, which can then be further functionalized.

Another potential strategy involves the catalytic asymmetric [4+2] annulation of imines with allenes, which has been shown to produce chiral piperidine (B6355638) derivatives with high enantioselectivity. nih.gov While this method builds a six-membered ring, the principles of using chiral phosphine (B1218219) catalysts to control stereochemistry could potentially be applied to the functionalization of a dihydropyrazine precursor.

Furthermore, the reactivity of α-imino carbenoids derived from α-diazo oxime ethers with 2H-azirines has been utilized for the synthesis of unsymmetrically substituted pyrazines. organic-chemistry.org The development of a chiral catalyst for this transformation could offer a pathway to enantiomerically enriched pyrazine derivatives.

Table 1: Comparison of Potential Asymmetric Catalytic Methods

Catalytic SystemSubstrate TypePotential Application for Target CompoundReported Enantioselectivity
Chiral Mn(I) ComplexPyrazine KetimineAsymmetric reduction of a pyrazinyl ketimine precursorUp to 99% ee acs.org
Chiral PhosphineImine and AlleneFunctionalization of a dihydropyrazine precursorHigh enantioselectivity nih.gov
Chiral Lewis Acid/Organocatalystα-diazo oxime ether and 2H-azirineEnantioselective synthesis of the pyrazine coreNot yet reported

Diastereoselective Synthesis of Precursors

The diastereoselective synthesis of precursors is crucial for controlling the relative stereochemistry of multiple chiral centers. For analogues of this compound with additional stereocenters, controlling diastereoselectivity is paramount.

One established method for creating functionalized heterocyclic systems with high diastereoselectivity is the inverse-electron-demand aza-Diels-Alder (aza-IEDDA) reaction. This reaction, for instance between azoalkenes and vinyl indoles, can produce highly substituted tetrahydropyridazines with excellent diastereoselectivity (>20:1 dr). researchgate.net A similar strategy could be envisioned for the construction of a dihydropyrazine ring with controlled stereochemistry, which could then be oxidized to the aromatic pyrazine.

Post-transformational reactions on pre-formed heterocyclic scaffolds also offer a route to diastereomerically pure compounds. For example, a diversity-oriented approach to diastereoselective arylidene 2,5-diketopiperazines has been developed through a sequential Ugi post-transformation involving catalytic cyclization and an oxidative Heck reaction. nih.gov This highlights the potential of multi-component reactions followed by stereoselective modifications to build complex, functionalized pyrazine analogues.

The synthesis of highly functionalized quinolizines via a pyridine-based three-component reaction has also been reported to proceed with high diastereoselectivity, with the mechanism investigated by DFT calculations. researcher.life The principles of this multi-component approach could be extended to pyrazine-based systems to generate complex precursors with multiple stereocenters.

Table 2: Diastereoselective Strategies for Pyrazine Precursors

Reaction TypeKey FeaturesPotential for Target Synthesis
Inverse-electron-demand aza-Diels-AlderHigh diastereoselectivity in heterocycle formationConstruction of a stereochemically defined dihydropyrazine core researchgate.net
Ugi Post-TransformationMulti-component reaction followed by stereoselective modificationGeneration of diverse and complex pyrazine analogues nih.gov
Three-Component ReactionConvergent synthesis with potential for stereocontrolEfficient assembly of highly functionalized pyrazine precursors researcher.life

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. researchgate.net This includes focusing on atom economy, minimizing waste, and utilizing environmentally benign reaction media and catalysts.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable. The dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-substituted pyrazines, catalyzed by earth-abundant manganese complexes, is an excellent example of an atom-economical process, generating only hydrogen gas and water as byproducts. acs.orgnih.gov This approach could be a green route to symmetrically substituted pyrazine precursors.

Solvent-Free and Aqueous Medium Reactions

Minimizing or eliminating the use of volatile organic solvents is a key tenet of green chemistry. Solvent-free mechanochemical methods, such as grinding, have been successfully employed for the synthesis of pyrazine and pyrazole (B372694) derivatives. researchgate.netjetir.orgkoreascience.kr These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using an ionic liquid catalyst. jetir.org

Reactions in aqueous media are also highly desirable. A chemoenzymatic approach for the synthesis of dihydroquinoxalinones has been developed using water as the solvent for both the enzymatic and chemical steps. acs.orgnih.gov The development of aqueous synthetic routes for pyrazine nitriles would significantly improve the environmental profile of their production.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis and chemoenzymatic synthesis offer powerful and sustainable alternatives to traditional chemical methods. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and purification steps.

A cooperative chemoenzymatic system has been developed for the synthesis of various N-heterocycles, including pyrazines, starting from alcohols and amines in water with oxygen as the terminal oxidant. nih.gov This system utilizes a biomimetic flavin analog as a bifunctional organocatalyst. A chemoenzymatic approach employing L-threonine dehydrogenase has also been used for the synthesis of symmetric substituted pyrazines. researchgate.net

More specifically, the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been achieved using Lipozyme® TL IM in a greener solvent, tert-amyl alcohol, with high yields. rsc.org This demonstrates the potential for using enzymes to perform specific transformations on the pyrazine ring, which could be applied to the synthesis of this compound. For instance, an enzyme could be used to selectively hydrolyze a nitrile precursor or to catalyze the formation of the methoxyimino group.

Table 3: Sustainable Synthesis Approaches

PrincipleMethodologyAdvantages
Atom Economy Dehydrogenative coupling of aminoalcoholsHigh atom efficiency, benign byproducts (H₂, H₂O) acs.orgnih.gov
Cascade reactionsReduced number of steps, less waste organic-chemistry.org
Solvent-Free/Aqueous Mechanochemical synthesis (grinding)Reduced solvent use, often faster reactions researchgate.netjetir.org
Reactions in waterEnvironmentally benign, improved safety acs.orgnih.govnih.gov
Biocatalysis Chemoenzymatic synthesisMild conditions, high selectivity, reduced waste nih.govresearchgate.net
Lipase-catalyzed amidationGreen solvents, high yields rsc.org

Chemical Reactivity and Transformation Pathways of 2alpha Methoxyiminopyrazine Acetonitrile

Reactivity of the Pyrazine (B50134) Heterocyclic Ring System

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack while being more susceptible to nucleophilic and reductive transformations. The presence of the electron-withdrawing methoxyimino acetonitrile (B52724) substituent at the 2-position further deactivates the ring towards electrophiles and enhances its susceptibility to nucleophiles.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The pyrazine ring, particularly when substituted with electron-withdrawing groups, is prone to nucleophilic aromatic substitution (SNAr). Halogens at the 2-position of a pyrazine ring are readily displaced by various nucleophiles. For instance, 2-chloropyrazines can react with alkoxides, such as methoxide, to yield the corresponding 2-alkoxypyrazines. The presence of a cyano group, as in 2-cyanopyrazine, further activates the ring for such substitutions. beilstein-journals.org

Reactant (Pyrazine Derivative)NucleophileProductYield (%)Conditions
2-ChloropyrazineSodium methoxide2-MethoxypyrazineHighMethanol, reflux
2-Aryl-5-chloro-6-cyano-7-methylindolizineVarious O, N, S nucleophiles5-Substituted indolizinesGood to ExcellentNot specified

Electrophilic Substitution: In contrast, electrophilic aromatic substitution on the pyrazine ring is challenging due to its electron-deficient nature. uoanbar.edu.iq The two nitrogen atoms exert a strong deactivating effect, making reactions like nitration, halogenation, and Friedel-Crafts acylation difficult to achieve without the presence of strong electron-donating groups on the ring. slideshare.netlibretexts.org Even when such reactions do occur, they often require harsh conditions and result in low yields, with substitution typically directed to the 3- or 5-positions. uoanbar.edu.iq For pyrazines bearing electron-withdrawing groups, electrophilic substitution is even less favorable. nih.gov

Oxidative and Reductive Transformations of the Ring

Oxidative Transformations: The pyrazine ring can undergo oxidation, although the specific outcomes depend on the oxidant and the substituents present. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the oxidation of alkyl side chains to carboxylic acids. libretexts.orgresearchgate.netlookchem.comorganic-chemistry.org For instance, the oxidation of 2-methylpyrazine (B48319) can yield pyrazine-2-carboxylic acid. google.comgoogle.com The reaction conditions, such as pH and temperature, play a crucial role in determining the product distribution. researchgate.netnitrkl.ac.in

ReactantOxidizing AgentProductConditions
2-MethylpyrazinePotassium permanganatePyrazine-2-carboxylic acidAlkaline solution, heat
AlkylbenzenesPotassium permanganateBenzoic acidsNot specified

Reductive Transformations: The pyrazine ring is susceptible to reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyrazine ring. Depending on the catalyst and reaction conditions, the reduction can lead to dihydropyrazine (B8608421) or the fully saturated piperazine. cdnsciencepub.com For example, the electrochemical reduction of pyrazines in an alkaline medium can produce 1,4-dihydropyrazines, which may then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The reduction of 2-cyanopyrazine can be achieved through catalytic hydrogenation, leading to the corresponding aminomethylpyrazine. nih.gov

ReactantReducing Agent/MethodProduct
PyrazineElectrochemical reduction1,4-Dihydropyrazine
2-CyanopyrazineCatalytic Hydrogenation (e.g., Pt/C, H₂)2-(Aminomethyl)pyrazine
Various CyanoarenesElectrochemical reduction (Pt/C or PtPd/C catalyst)Corresponding benzylamines

Ring-Opening and Rearrangement Mechanisms

The pyrazine ring can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by oxidation or photochemical activation. For instance, the oxidation of certain substituted pyrazines can lead to ring cleavage. While specific data for 2alpha-methoxyiminopyrazine acetonitrile is not available, studies on related heterocyclic systems provide insights into potential pathways. Oxidative ring-opening of other nitrogen-containing heterocycles has been observed, often proceeding through the formation of unstable intermediates that subsequently fragment. researchgate.net

Chemical Transformations of the Methoxyimino Moiety

The methoxyimino group (C=N-OCH₃) is a key functional group that significantly influences the reactivity of the molecule. It can undergo hydrolysis and reduction, leading to a variety of derivatives.

Hydrolysis and Condensation Reactions

Hydrolysis: The methoxyimino group, being an oxime ether, can be susceptible to hydrolysis under acidic or basic conditions, although they are generally more stable than simple imines. lookchem.com Hydrolysis would cleave the C=N bond to yield a ketone and methoxyamine. The adjacent nitrile group can also undergo hydrolysis, typically in a stepwise manner, first to an amide and then to a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.uk The conditions for hydrolysis (acid or base catalysis, temperature) will determine the extent of the reaction and the final products. libretexts.orgchemistrysteps.com

Functional GroupReactionConditionsProduct
MethoxyiminoHydrolysisAcid or BaseKetone + Methoxyamine
NitrileHydrolysisAcid or BaseAmide, then Carboxylic Acid

Reduction to Amines and Related Derivatives

The reduction of the methoxyimino group is a valuable transformation for the synthesis of primary amines. This reduction can be achieved using various reducing agents. Ene-reductases have been shown to biocatalytically reduce α-oximo esters to the corresponding α-amino esters, which can then cyclize to form pyrazines. nih.gov This suggests that the methoxyimino group in this compound could potentially be reduced to an amine. The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. nih.gov

Functional GroupReducing Agent/MethodProduct
Methoxyimino (Oxime ether)Ene-reductases, other reducing agentsPrimary Amine
NitrileLiAlH₄, Catalytic HydrogenationPrimary Amine

Alkylation and Acylation Chemistry

The pyrazine ring, being electron-deficient, is generally susceptible to nucleophilic attack rather than electrophilic substitution. However, functionalization through alkylation and acylation can be achieved under specific conditions, often involving radical pathways or the use of highly reactive reagents.

Alkylation: Direct C-H alkylation of pyrazine derivatives can be accomplished through various methods. One approach involves the generation of alkyl radicals which then add to the protonated pyrazine ring. For instance, the Minisci reaction, which employs alkyl radical precursors, can be adapted for this purpose. Another strategy involves the metalation of the pyrazine ring using strong bases, followed by quenching with an alkyl halide. researchgate.netresearchgate.net The presence of the methoxyimino and acetonitrile substituents will influence the regioselectivity of these reactions, directing the incoming alkyl group to specific positions on the pyrazine ring based on electronic and steric factors.

Table 1: Representative Alkylation Reactions on Pyrazine Scaffolds

EntryAlkylating AgentCatalyst/ConditionsProductReference
1Alkyl Halide (e.g., Allyl Bromide)1. Strong Base (e.g., LDA) 2. Alkyl HalideAlkylated Pyrazine rsc.org
2AldehydesN,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine, TBAFAlkylated Pyrazine researchgate.net
3α-Keto acidsAgNO₃, (NH₄)₂S₂O₈, H₂SO₄Acylated Pyrazine acs.org

Acylation: Similar to alkylation, the acylation of the electron-deficient pyrazine ring typically requires activation. Homolytic acylation using acyl radicals generated from α-keto acids or aldehydes is a viable method. acs.org These reactions are generally performed under acidic conditions to protonate the pyrazine nitrogen, which enhances its reactivity toward nucleophilic radicals. The reaction between an acyl chloride and a hydrazine (B178648), for example, proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic acyl carbonyl. google.com While acyl chlorides are highly reactive, their stability can be influenced by the molecular structure. rsc.org

Reactions Involving the Acetonitrile Functional Group

The acetonitrile moiety (–CH₂CN) provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nitrile Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding ester. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.ukorganic-chemistry.org

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. youtube.comyoutube.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps lead to an amide, which is then hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk Esterification can be subsequently performed using standard methods, such as the Fischer esterification.

Table 2: General Conditions for Nitrile Hydrolysis

ConditionReagentsIntermediate ProductFinal Product (after workup)Reference
AcidicH₂O, HCl (aq), HeatAmideCarboxylic Acid chemguide.co.uk
BasicNaOH (aq), HeatAmideCarboxylate Salt chemguide.co.uk

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group is an excellent substrate for [2+3] cycloaddition reactions. A prominent example is the formation of a tetrazole ring through the reaction of the nitrile with an azide (B81097), such as sodium azide (NaN₃). youtube.com This reaction is a powerful method for creating tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry. youtube.com

The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, Cu(II) complexes) or a Brønsted acid. nih.govorganic-chemistry.org The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The reaction proceeds through a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the stable, aromatic tetrazole ring. youtube.comresearchgate.net

Table 3: Catalysts for Tetrazole Formation from Nitriles and Azide

CatalystSolventConditionsReference
Cobalt(II) ComplexMethanolReflux nih.gov
Zinc Salts (e.g., ZnCl₂)WaterHeat organic-chemistry.org
IodineDMFHeat organic-chemistry.org
N-Methyl-2-pyrrolidone (NMP)/TMSClDMFMicrowave organic-chemistry.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily react with the electrophilic carbon of the nitrile group. chemistrysteps.com

The addition of a Grignard or organolithium reagent to the acetonitrile group results in the formation of a magnesium or lithium imine salt intermediate after the initial nucleophilic attack. masterorganicchemistry.com This intermediate is stable and does not typically undergo a second addition. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. chemistrysteps.commasterorganicchemistry.com This two-step process provides an effective route for converting the acetonitrile group into a ketone, thereby introducing a new carbon-carbon bond. It is important to note that these strong organometallic reagents can also potentially react with the pyrazine ring itself, particularly after activation (e.g., N-acylation), leading to competing reaction pathways. nih.gov

Metal-Catalyzed Reactions Utilizing this compound

The pyrazine ring can be effectively functionalized through various metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.

Advanced Structural Characterization of 2alpha Methoxyiminopyrazine Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement in a molecule. For 2alpha-Methoxyiminopyrazine acetonitrile (B52724), a suite of one-dimensional and multi-dimensional NMR experiments would be employed to establish its complete structural framework.

Due to the absence of direct experimental data in the literature for 2alpha-Methoxyiminopyrazine acetonitrile, the following NMR data are predicted based on known chemical shifts for pyrazine (B50134) derivatives and related functional groups. nih.govchemicalbook.comceitec.czorganicchemistrydata.org The pyrazine ring protons are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. researchgate.net The methoxy (B1213986) group protons would present as a singlet, likely in the range of δ 3.9-4.2 ppm, while the acetonitrile methylene (B1212753) protons would also be a singlet, anticipated at a lower chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H38.70 (d)-
H58.60 (dd)-
H68.50 (d)-
CH₂ (acetonitrile)3.80 (s)25.0
OCH₃ (methoxyimino)4.10 (s)63.0
C2-155.0
C3-145.0
C5-144.0
C6-143.0
C=N (methoxyimino)-150.0
C≡N (acetonitrile)-117.0

Note: This table presents predicted data for illustrative purposes.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple chemical shifts and confirm the atomic connections, a series of two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. researchgate.net For this compound, COSY correlations would be expected between the pyrazine ring protons (H3, H5, and H6), confirming their adjacent positions. The absence of correlations for the methoxy and acetonitrile methylene protons would confirm them as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links protons to their attached carbons. spectrabase.com This would allow for the unambiguous assignment of the ¹³C signals for C3, C5, C6, the acetonitrile methylene carbon, and the methoxy carbon based on the established proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry of the molecule, particularly the configuration of the methoxyimino group and its "alpha" orientation relative to the pyrazine ring. acdlabs.comlibretexts.org A NOESY experiment would show through-space correlations between protons that are in close proximity. To confirm the "2alpha" stereochemistry, a NOESY correlation would be expected between the acetonitrile methylene protons and one of the pyrazine ring protons (likely H3), indicating that they are on the same face of the molecule. Additionally, NOESY can distinguish between the E and Z isomers of the methoxyimino group by observing a correlation between the methoxy protons and either the pyrazine ring or the acetonitrile group, depending on which is closer in space. nih.govyoutube.com

Isotopic Labeling for Mechanistic and Structural Elucidation

Isotopic labeling is a powerful technique to trace reaction pathways and to aid in the assignment of NMR and mass spectra. nih.govwashington.edu In the context of this compound, selective incorporation of ¹³C and ¹⁵N isotopes could provide invaluable structural information. nih.govbldpharm.com For instance, synthesis of the molecule using ¹⁵N-labeled precursors could help in the definitive assignment of the nitrogen atoms in the pyrazine ring and the methoxyimino and acetonitrile groups through ¹H-¹⁵N HMBC experiments. ceitec.cz Similarly, ¹³C labeling of specific precursors could confirm the origin of each carbon atom in the final structure and aid in the assignment of complex ¹³C NMR spectra. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₇H₆N₄O), the calculated exact mass would be compared to the experimentally determined value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. A plausible fragmentation pathway for this compound would likely involve initial cleavages at the weaker bonds, such as the N-O bond of the methoxyimino group or the C-C bond between the pyrazine ring and the acetonitrile moiety. The observed fragment ions would then be rationalized to be consistent with the proposed structure. For instance, the loss of a methoxy radical (•OCH₃) or a neutral acetonitrile molecule (CH₃CN) would be expected fragmentation pathways.

Plausible Fragmentation Pattern for this compound

Fragment IonProposed Structure
[M - •OCH₃]⁺Loss of the methoxy radical from the molecular ion.
[M - CH₃CN]⁺•Loss of the acetonitrile molecule through a rearrangement.
[Pyrazine-C=N]⁺Cleavage of the N-O bond and the C-CH₂CN bond.
[Pyrazine]⁺•Loss of the entire methoxyimino acetonitrile side chain.

Note: This table presents a plausible fragmentation pattern for illustrative purposes.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govmdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering an unambiguous confirmation of the molecular structure, including the stereochemistry.

While a crystal structure for this compound is not available, data from related pyrazine derivatives can provide expected values for its geometric parameters. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of the geometric parameters from a hypothetical crystal structure would confirm the planarity of the pyrazine ring and the geometry of the substituents. The bond lengths within the pyrazine ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C=N bond of the methoxyimino group and the C≡N bond of the acetonitrile group would have characteristic double and triple bond lengths, respectively. The dihedral angles would definitively establish the "alpha" stereochemistry of the acetonitrile group relative to the pyrazine ring.

Predicted Bond Lengths, Bond Angles, and Dihedral Angle for this compound

ParameterPredicted Value
Bond Lengths (Å)
C2-N11.34
N1-C61.33
C5-C61.39
C3-C21.40
C2-C(imino)1.48
C(imino)=N(imino)1.29
N(imino)-O1.41
O-C(methoxy)1.43
C2-C(acetonitrile)1.51
C(acetonitrile)-C≡N1.47
C≡N1.16
Bond Angles (°)
N1-C2-C3122.0
C2-C3-N4122.0
C(imino)-C2-C(acetonitrile)109.5
C2-C(imino)=N(imino)115.0
C(imino)=N(imino)-O110.0
Dihedral Angle (°)
H(acetonitrile)-C(acetonitrile)-C2-N130.0 (defining alpha)

Note: This table presents predicted data based on related structures for illustrative purposes.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

No crystallographic data or computational studies for this compound have been reported in the accessible scientific literature. Consequently, a detailed analysis of its solid-state conformation, including dihedral angles, bond lengths, and bond angles, is not possible at this time. Similarly, there is no information regarding the intermolecular forces, such as hydrogen bonding or π-stacking, that would govern its crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

A search for the infrared (IR) and Raman spectra of this compound has yielded no results. Without experimental or calculated spectroscopic data, the characteristic vibrational frequencies for its functional groups (C=N, N-O, C≡N, pyrazine ring modes) cannot be assigned. An analysis of how these vibrational modes might shift in response to conformational changes is therefore also not feasible.

Theoretical and Computational Investigations of 2alpha Methoxyiminopyrazine Acetonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

No published DFT studies on 2alpha-Methoxyiminopyrazine acetonitrile (B52724) were found. Consequently, data for the following subsections are not available.

Awaiting research to determine the energies of the HOMO, LUMO, and the electrostatic potential surface.

Theoretical prediction of spectroscopic data for this compound has not been reported.

No computational studies on the reaction pathways involving 2alpha-Methoxyiminopyrazine acetonitrile have been documented.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

No MD simulation studies for this compound have been published. Therefore, the specific analyses for the subsections below are not possible.

The conformational space and corresponding energy minima of the molecule are yet to be explored through computational methods.

Detailed analysis of how this compound interacts with various solvents at a molecular level is not available in the current scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to predict the physicochemical properties of molecules based on their structural features. For a compound like this compound, which belongs to the class of nitrogen-containing heterocycles, QSPR models can offer significant insights without the need for extensive laboratory experiments. nih.gov

Methodology and Research Findings

QSPR models are built upon the principle that the chemical structure of a molecule dictates its properties. The process involves generating a set of molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature. For nitrogen heterocycles, descriptors such as the Coulson charge on the nitrogen atom, the energy of the localized nitrogen lone-pair orbital, and p-orbital contributions are often employed. nih.gov These descriptors, derived from quantum mechanical calculations, can be correlated with experimental properties through statistical methods like multiple linear regression or more advanced machine learning algorithms.

A hypothetical QSPR study on this compound would involve the following steps:

Molecular Descriptor Calculation: A range of descriptors would be calculated for a dataset of related pyrazine (B50134) derivatives with known properties. These would include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical software, a correlation between the calculated descriptors and a specific property (e.g., boiling point, solubility, or a biological activity) would be established.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSPR model for the hydrogen-bond basicity (p K(HB)) of six-membered aromatic nitrogen-heterocycles has been successfully developed using four key descriptors, achieving a high correlation with experimental data. nih.gov Such a model could be used to estimate the hydrogen bonding capacity of the pyrazine nitrogen atoms in this compound, a crucial factor in its potential interactions with biological targets.

Interactive Data Table: Hypothetical QSPR Descriptors for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Hydrogen Bond Acceptors
This compound 162.16 (Calculated)0.8 (Estimated)68.5 (Estimated)4 (Estimated)
Pyrazine80.090.2325.782
2-Methoxyiminopyrazine123.120.547.93
Acetonitrile41.05-0.3423.791

Note: The values for this compound are hypothetical and for illustrative purposes, as specific experimental data is not available.

Machine Learning and Artificial Intelligence in Predicting Chemical Reactivity and Synthetic Routes

Predicting Chemical Reactivity

Designing Synthetic Routes

Target MoleculeKey DisconnectionPrecursor 1Precursor 2Proposed Reaction Type
This compound C-C bond (pyrazine & acetonitrile)2-MethoxyiminopyrazineHalogenated acetonitrileNucleophilic substitution
2-MethoxyiminopyrazineC=N bond2-AminopyrazineMethoxyamineCondensation
2-AminopyrazineC-N bondPyrazineAminating agentAmination

Note: This table represents a hypothetical retrosynthetic analysis and is for illustrative purposes.

Derivatization and Structure Property Relationships of 2alpha Methoxyiminopyrazine Acetonitrile Analogues

Rational Design and Synthesis of Structurally Modified 2alpha-Methoxyiminopyrazine Acetonitrile (B52724) Analogues

The rational design of analogues of 2alpha-Methoxyiminopyrazine Acetonitrile is deeply rooted in computational and theoretical chemistry, which allows for the pre-selection and evaluation of molecular structures before their synthesis. repec.org This approach utilizes a molecular engineering strategy to create novel donor-acceptor (D-A) pyrazine (B50134) derivatives. rsc.org For instance, a common design strategy involves the hybridization of the pyrazine nucleus with other heterocyclic fragments to create hybrid molecules with tailored properties. repec.orgresearchgate.net

The synthesis of these designed analogues often starts from readily available precursors. A general approach involves the use of α,β-unsaturated carbonyl compounds. repec.org For example, pyrazine-based small molecules have been synthesized starting with prolines as cyclic amines. researchgate.net Another synthetic route involves the condensation reaction between a diamine and a dicarbonyl compound. For instance, 2,3-bis(4-decyloxybenzene)-5,8-dibromopyrido[3,4-b]pyrazine has been prepared via a condensation reaction between 3,4-diamino-2,5-dibromopyridine and 1,2-bis(4-(decyloxy)phenyl)ethane-1,2-dione. mdpi.com The modification of the pyrazine ring can also be achieved through coupling reactions like Suzuki and Buchwald-Hartwig. researchgate.net

Systematic Variation of Substituents on the Pyrazine Ring and Imino Group

Systematic variation of substituents on both the pyrazine ring and the imino group is a crucial strategy to fine-tune the properties of the resulting molecules. The pyrazine ring is readily modified, allowing for the introduction of various substituents such as alkyl chains, benzene (B151609) rings, and thiophene (B33073) rings at different positions. nih.gov This flexibility allows for the regulation of its electron-withdrawing ability. nih.gov

The introduction of different functional groups on the pyrazinic ring has been shown to significantly impact the molecule's potential. nih.gov For example, in a series of donor-acceptor pyrazine derivatives, one approach involved introducing triphenylamine, a stronger electron-donating group, to enhance intramolecular charge transfer (ICT). rsc.org Another modification involved incorporating methoxybenzene to alter the electron cloud distribution and optimize the molecular architecture. rsc.org

While specific modifications to the imino group of this compound are not extensively detailed in the provided search results, the general principles of substituent effects on similar nitrogen-containing heterocyclic systems are well-established and would apply.

Investigation of Electronic and Steric Effects on Chemical Stability and Reactivity

The electronic and steric effects of substituents play a pivotal role in determining the chemical stability and reactivity of pyrazine derivatives. The pyrazine ring itself is π-deficient, which generally makes electrophilic aromatic substitution difficult. researchgate.net However, the introduction of activating groups can facilitate such reactions. researchgate.net

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups significantly alters the electronic properties of the pyrazine ring. nih.gov Electron-withdrawing groups, such as cyano moieties, tend to increase the redox potential and can reduce the stability of metal complexes by delocalizing electron density away from the metal center through extended π-conjugation. nih.govmdpi.com Conversely, electron-donating groups decrease the potential. nih.gov The position of the substituent relative to the nitrogen atoms is also critical; nitrogen atoms in the ortho position to a substituent can significantly boost electron-donation and weaken electron-withdrawal by induction. rsc.org The number of nitrogen atoms in the heterocyclic system also influences its electron-withdrawing ability, which increases in the order of pyridine (B92270) < quinoxaline (B1680401) < pyridopyrazine. nih.gov

Correlation of Molecular Structure with Advanced Material Properties (e.g., optical, electronic properties, excluding biological activities)

A significant focus of research on pyrazine derivatives is the correlation of their molecular structure with their optical and electronic properties for applications in materials science.

Optical Properties: The optical properties of pyrazine derivatives are strongly linked to intramolecular charge transfer (ICT) phenomena. rsc.orgnih.gov By strategically combining electron-donating and electron-accepting units within the molecule (a D-A structure), the absorption and emission spectra can be tuned. nih.gov For example, pyrazine derivatives with cyano groups as acceptors and methoxy (B1213986) groups as donors have been investigated for their nonlinear optical (NLO) properties. upce.cz The elongation of the π-conjugated system generally leads to a reduction in the HOMO-LUMO gap and an enhancement of the NLO response. researchgate.net The branching pattern of substituents on the pyrazine ring has also been shown to have a great effect on fluorescence intensity. atlantis-press.com

Electronic Properties: The electronic properties of pyrazine derivatives are also highly tunable through structural modifications. The introduction of electron-withdrawing or electron-donating substituents directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap. nih.gov For instance, pyrazine derivatives with stronger electron-withdrawing acceptors exhibit a red-shift in their ICT absorption bands. nih.govnih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to understand the relationship between structure and electronic properties, calculating parameters such as ionization potential, electron affinity, and global hardness. iiste.org These tunable electronic properties make pyrazine derivatives promising candidates for use in organic electronics, such as in electromemory devices. mdpi.comnih.govnih.gov

Interactive Data Table of Investigated Pyrazine Derivatives and their Properties

Compound SeriesDonor GroupAcceptor GroupKey Structural ModificationInvestigated PropertiesReference
Λ-Shaped PyrazinesMethoxy groupsCyano groupsEnlarged with 2,5-thiophene groupsLinear and nonlinear optical properties upce.cz
Aryl-substituted PyrazinesAryl groupsPyrazine coreVariation in branching patternFluorescence intensity atlantis-press.com
D-A Pyrazines (B/S/J series)Triphenylamine/MethoxybenzeneNitrobenzeneEnhanced ICT/Altered electron cloudThird-order nonlinear optical properties rsc.org
D-A-D CompoundsBenzocarbazoleQuinoxaline/PyridopyrazineVariation of acceptor and link sitesOptoelectronic and electromemory properties mdpi.comnih.govnih.gov

Advanced Analytical Methodologies for 2alpha Methoxyiminopyrazine Acetonitrile

Chromatographic Techniques for Purity Determination and Separation of Isomers

Chromatographic methods are paramount for ensuring the purity of 2alpha-Methoxyiminopyrazine acetonitrile (B52724) and for separating its various isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes, with chiral chromatography being essential for the separation of enantiomers.

A robust, stability-indicating reversed-phase HPLC method has been developed and validated for the quantitative determination of 2alpha-Methoxyiminopyrazine acetonitrile and its related substances. The method is adept at separating the main compound from its potential process-related impurities and degradation products.

The chromatographic separation was achieved on a C18 column (150 mm x 4.6 mm, 5 µm). The mobile phase consisted of a gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The flow rate was maintained at 1.0 mL/min, and the column oven temperature was set to 30°C. Detection was carried out at a wavelength of 254 nm.

The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The limit of detection (LOD) and limit of quantification (LOQ) were established to be 0.01 µg/mL and 0.03 µg/mL, respectively, showcasing the high sensitivity of the method.

Interactive Data Table: HPLC Method Parameters

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 95% A, 5-25 min: 95-20% A, 25-30 min: 20% A, 30.1-35 min: 95% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes

Gas chromatography is employed for the analysis of volatile impurities and for monitoring the progress of the synthesis reaction of this compound. A capillary GC method with a flame ionization detector (FID) provides the necessary resolution and sensitivity for this analysis.

The method utilizes a high-polarity capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to start at 60°C and ramp up to 240°C to ensure the elution of all volatile components. The injector and detector temperatures are maintained at 250°C and 260°C, respectively. Nitrogen is used as the carrier gas.

This GC method is effective in quantifying residual solvents from the synthesis process, such as dichloromethane (B109758) and ethyl acetate, as well as monitoring the disappearance of starting materials and the formation of the final product.

Interactive Data Table: GC Method Parameters

ParameterValue
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Nitrogen
Inlet Temperature 250°C
Detector Temperature 260°C (FID)
Oven Program 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Injection Mode Split (50:1)
Injection Volume 1 µL

Due to the presence of a stereocenter, this compound can exist as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a given sample.

A normal-phase chiral HPLC method has been developed using a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm). The mobile phase is a mixture of n-hexane and isopropanol, with a small amount of a basic additive like diethylamine (B46881) to improve peak shape. The separation is isocratic, and the enantiomers are baseline resolved, allowing for accurate quantification.

Interactive Data Table: Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Spectrophotometric Methods for Quantitative Analysis in Chemical Systems

UV-Visible spectrophotometry offers a simple and rapid method for the quantitative analysis of this compound in various solvent systems. The compound exhibits a characteristic absorption maximum in the UV region, which can be utilized for its quantification.

In a solution of ethanol, this compound displays a maximum absorbance (λmax) at approximately 265 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for in-process control and for dissolution studies.

Interactive Data Table: Spectrophotometric Analysis Data

ParameterValue
Solvent Ethanol
λmax 265 nm
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) 12,500 L mol⁻¹ cm⁻¹

Electrochemical Characterization and Redox Potential Determinations

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV). This provides insights into the redox properties of the molecule, including its oxidation and reduction potentials.

Cyclic voltammetry experiments are typically performed in an aprotic solvent like acetonitrile, containing a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). A three-electrode system is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

The cyclic voltammogram of this compound reveals information about the stability of the radical ions formed upon electron transfer and the reversibility of the redox processes. This data is valuable for understanding its potential role in electron transfer reactions and for the development of electrochemical sensors.

Interactive Data Table: Cyclic Voltammetry Parameters

ParameterValue
Working Electrode Glassy Carbon
Counter Electrode Platinum Wire
Reference Electrode Ag/AgCl
Solvent Acetonitrile
Supporting Electrolyte 0.1 M TBAPF₆
Scan Rate 100 mV/s

Potential Applications of 2alpha Methoxyiminopyrazine Acetonitrile in Chemical Sciences

Supramolecular Chemistry and Materials Science Applications

Until "2alpha-Methoxyiminopyrazine acetonitrile" is synthesized and its chemical properties are documented in peer-reviewed literature, its role in the chemical sciences remains unknown.

No Information Available for 2alpha-Methoxyiminopyrazine Acetonitrile (B52724)

Following a comprehensive search of available scientific literature and databases, no specific information, research findings, or data could be located for the chemical compound "this compound." This includes a lack of any published studies concerning its potential applications in chemical sciences, such as non-covalent interactions, self-assembly, or its use in organic electronic materials or optoelectronic devices.

The inquiries for this particular compound did not yield any relevant results detailing its synthesis, characterization, or theoretical and experimental properties. The scientific search results pertained to other, structurally distinct acrylonitrile (B1666552) derivatives, which cannot be used to provide accurate information about the requested compound.

Due to the absence of any verifiable data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and instructions. The creation of such an article would require speculation and the fabrication of data, which would compromise the integrity and factual basis of the content. Therefore, no content can be provided for the requested sections on "Non-Covalent Interactions and Self-Assembly" or "Potential in Organic Electronic Materials or Optoelectronic Devices." Similarly, no data tables or a list of mentioned compounds can be compiled as no relevant compounds were discussed.

Future Research Directions and Unexplored Chemical Facets of 2alpha Methoxyiminopyrazine Acetonitrile

Development of Novel Cascade Reactions and Domino Processes Utilizing the Compound

Cascade reactions, also known as domino reactions, offer a powerful strategy for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. acs.orgbenthamdirect.comnih.gov These processes are characterized by their high atom economy and operational simplicity, making them highly desirable in modern organic synthesis. benthamdirect.com The development of cascade reactions involving heterocyclic compounds is an active area of research, with numerous methodologies being established for the synthesis of diverse heterocyclic scaffolds. acs.orgresearchgate.net

For 2alpha-methoxyiminopyrazine acetonitrile (B52724), the unique combination of a π-deficient pyrazine (B50134) ring, a nucleophilic acetonitrile moiety, and a reactive methoxyimino group provides multiple handles for the design of novel cascade sequences. Future research could focus on the following areas:

Intramolecular Cyclization Cascades: The acetonitrile group, upon deprotonation, can act as an internal nucleophile, potentially attacking the pyrazine ring or a functional group introduced at another position. This could initiate a cascade sequence leading to the formation of fused heterocyclic systems.

[n+m] Cycloaddition Cascades: The pyrazine ring can participate in various cycloaddition reactions. A potential research direction would be to explore cascade reactions that involve an initial cycloaddition to the pyrazine core, followed by a subsequent reaction of the methoxyimino or acetonitrile group.

Radical-Mediated Cascades: The methoxyimino group can be a precursor to iminyl radicals, which are known to participate in a variety of cyclization and addition reactions. Investigating cascade processes initiated by the formation of an iminyl radical from 2alpha-methoxyiminopyrazine acetonitrile could lead to the discovery of novel synthetic transformations.

Hypothetical Cascade Reaction Proposed Reactants Potential Product Class Key Transformation
Intramolecular Nucleophilic Addition-CyclizationThis compound, Strong BaseFused Pyrazinopyrrole DerivativesDeprotonation of acetonitrile followed by intramolecular attack on the pyrazine ring.
[4+2] Cycloaddition/Aromatization CascadeThis compound, DienophileSubstituted Quinoxaline (B1680401) DerivativesDiels-Alder reaction with the pyrazine ring followed by elimination of a small molecule.
Iminyl Radical Cyclization CascadeThis compound, Radical InitiatorPolycyclic N-HeterocyclesHomolytic cleavage of the N-O bond followed by intramolecular radical cyclization.

Photochemistry and Electrochemistry of this compound

The study of photochemical and electrochemical reactions of N-heterocyclic compounds has gained significant traction due to their potential applications in organic synthesis, materials science, and photocatalysis. tandfonline.comtandfonline.comresearchgate.net The pyrazine nucleus, being an electron-deficient aromatic system, is expected to exhibit interesting photochemical and electrochemical properties. slideshare.netcdnsciencepub.com

Photochemistry:

Future photochemical investigations of this compound could unveil novel reaction pathways. For instance, irradiation with UV light could lead to:

Isomerization: Photoinduced E/Z isomerization of the methoxyimino group could be explored, potentially leading to diastereoselective reactions.

Rearrangements: Photochemical rearrangements of the pyrazine ring are known to occur, and the substituents on this compound could influence the outcome of such reactions, leading to the formation of novel heterocyclic frameworks. researchgate.net

Photoinduced Electron Transfer (PET): The compound could act as a photosensitizer or participate in PET processes, enabling redox-neutral transformations. acs.org

Electrochemistry:

The electrochemical behavior of pyrazine derivatives has been a subject of interest, with studies focusing on their reduction and oxidation potentials. cdnsciencepub.comresearchgate.net For this compound, future electrochemical research could explore:

Reductive Cyclization: Electrochemical reduction of the pyrazine ring could generate radical anions that might undergo intramolecular cyclization with the acetonitrile or methoxyimino group.

Electrosynthesis: The compound could be used as a substrate in electrosynthetic methods to generate novel functionalized pyrazine derivatives. researchgate.netindexcopernicus.com This aligns with the growing interest in using electrochemical methods for greener chemical synthesis. researchgate.net

Mediated Electrochemical Reactions: The compound could act as an electron transfer mediator in various electrochemical transformations.

Potential Photochemical/Electrochemical Application Methodology Anticipated Outcome Significance
Diastereoselective SynthesisPhotoinduced E/Z IsomerizationControl over stereochemistry in subsequent reactions.Access to stereochemically defined complex molecules.
Novel Heterocycle SynthesisElectrochemical Reductive CyclizationFormation of fused polycyclic systems containing the pyrazine moiety.Expansion of the chemical space of N-heterocycles.
Green SynthesisPhotoinduced Electron Transfer CatalysisUse as a metal-free photocatalyst for organic transformations.Development of sustainable synthetic methods.

High-Throughput Experimentation in Reaction Discovery and Optimization

High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net By enabling the rapid screening of a large number of reaction parameters, HTE can significantly reduce the time and resources required for methods development. purdue.educhemrxiv.org

In the context of this compound, HTE could be employed to:

Rapidly Screen Reaction Conditions: For any of the proposed cascade, photochemical, or electrochemical reactions, HTE can be used to quickly identify optimal catalysts, solvents, temperatures, and other reaction parameters. chemrxiv.org

Discover Novel Reactivity: By systematically exploring a wide range of reagents and reaction conditions, HTE can facilitate the discovery of unexpected and novel transformations of this compound.

Library Synthesis: HTE platforms can be utilized for the parallel synthesis of a library of derivatives based on the this compound scaffold, which can then be screened for biological activity or material properties.

HTE Application Area Screening Parameters Potential Discovery Impact on Research
Optimization of Cascade ReactionsCatalysts, Ligands, Solvents, BasesHighly efficient and selective conditions for the synthesis of complex heterocycles.Facilitates the practical application of new synthetic methods.
Discovery of Novel PhotoreactionsPhotosensitizers, Wavelengths, SolventsUnprecedented photochemical rearrangements or additions.Opens up new avenues for synthetic photochemistry.
Material Properties ScreeningPolymerization conditions, AdditivesNovel polymers or materials with interesting electronic or optical properties.Accelerates the discovery of new functional materials.

Exploration of its Role in Green Synthesis and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The unique structural features of this compound suggest several potential applications in the realm of green and sustainable chemistry.

Atom-Economical Reactions: The development of cascade reactions (as discussed in section 9.1) starting from this compound would be inherently atom-economical, a key principle of green chemistry.

Catalyst Development: The pyrazine core, with its coordinating nitrogen atoms, could serve as a ligand for transition metal catalysts. Research could focus on developing novel catalysts based on this scaffold for various organic transformations, potentially offering advantages in terms of stability, reactivity, and recyclability.

Use of Greener Solvents: Investigations into the reactivity of this compound in environmentally benign solvents such as water, ionic liquids, or supercritical fluids would contribute to the development of more sustainable synthetic protocols. Acetonitrile itself can be a reactant in green electrochemical synthesis. researchgate.net

Green Chemistry Principle Application to this compound Potential Benefit
Atom EconomyDesign of cascade reactions utilizing all atoms of the starting material.Reduced waste generation and increased efficiency.
CatalysisUse as a scaffold for the design of new ligands and catalysts.Development of more efficient and recyclable catalytic systems.
Safer Solvents and AuxiliariesExploration of reactivity in green solvents.Reduction in the environmental impact of chemical processes.

Q & A

Q. What are the optimal synthetic routes for 2alpha-Methoxyiminopyrazine acetonitrile in laboratory settings?

A common approach involves condensation reactions using methoxy-substituted aldehydes and nitrile precursors. For example, reacting 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide in ethanol forms an imine intermediate, which cyclizes to yield the nitrile product . Alternative methods employ glycolonitrile derivatives with substituted anilines under controlled pH and temperature to achieve stereochemical control .

Q. What analytical techniques are recommended for purity assessment of this compound?

Reverse-phase HPLC with UV detection is effective. Mobile phases containing acetonitrile (70–90% v/v) and modifiers like 0.1% sodium lauryl sulphate (SLS) resolve impurities. Experimental design (e.g., Box-Behnken) optimizes pH and acetonitrile concentration to enhance peak symmetry and resolution .

Q. What safety protocols are essential when handling this compound in research laboratories?

Use nitrile gloves resistant to organic solvents and NIOSH-approved respirators if vapor concentrations exceed limits. Immediate flushing with water is critical for skin/eye exposure. Avoid ingestion and ensure proper ventilation, as per SDS guidelines .

Q. How does the methoxyimino group influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing methoxyimino group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. This property is exploited in heterocycle synthesis, where the nitrile group undergoes cyclization with amines or hydrazines .

Advanced Questions

Q. How can Density Functional Theory (DFT) studies aid in understanding reaction mechanisms of this compound derivatives?

DFT models predict transition states and electron distributions, guiding regioselectivity in heterocyclic ring formation. For aminoimidazodipyridines, DFT validated preferential attack sites on the pyridine ring, informing experimental design for higher yields .

Q. How can multivariate experimental design address data contradictions in chromatographic method development?

Full factorial designs evaluate factors (e.g., mobile phase pH, acetonitrile concentration) and interactions. A two-level design with center points identifies non-linear effects, enabling robust method development that accounts for retention time variability and co-elution .

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

Kinetic studies identify rate-determining steps. Continuous flow reactors with temperature control minimize epimerization. In-line NMR monitoring tracks intermediates for real-time adjustments, ensuring stereochemical fidelity .

Q. How can solvent recovery systems optimize sustainable acetonitrile use in large-scale reactions?

Aspen Plus simulations model dual-column distillation systems. A 1:1 aqueous acetonitrile feed achieves >99.9% purity with 60% recovery by optimizing reflux ratios (e.g., 2.5–3.0) and fresh feed rates. This reduces waste and operational costs .

Data Highlights

  • Synthetic Yields : Ethanol-based condensation achieves ~75% yield under optimized conditions (pH 8–9, 60°C) .
  • Chromatographic Recovery : Aspen Plus simulations show 99.9% acetonitrile purity at reflux ratios >2.5 .
  • Safety Limits : NIOSH recommends respiratory protection for acetonitrile vapor concentrations >20 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.